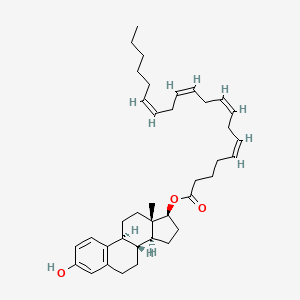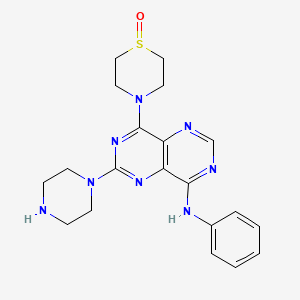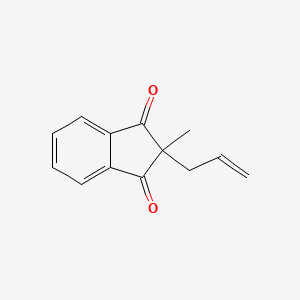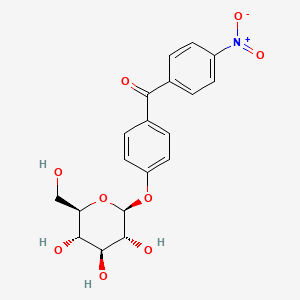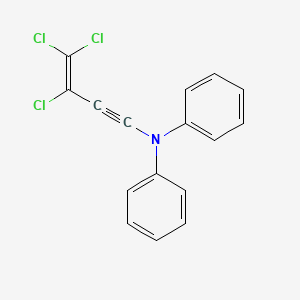
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- is a complex organic compound with a unique structure characterized by multiple double bonds and methyl groups. This compound is part of the steroid family and has significant implications in various scientific fields due to its structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydrogenation: Initial hydrogenation of a suitable precursor to introduce the necessary double bonds.
Methylation: Introduction of methyl groups at specific positions using reagents like methyl iodide in the presence of a base.
Cyclization: Formation of the steroid ring structure through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of high-pressure reactors for hydrogenation and automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate to form corresponding ketones or alcohols.
Reduction: Reduction reactions using hydrogen gas and a catalyst to saturate the double bonds.
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Scientific Research Applications
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- has numerous applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of steroids and the effects of multiple double bonds.
Biology: Investigated for its potential role in biological processes and interactions with cellular components.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of other biologically active steroids.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple double bonds and methyl groups allow it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved often include steroid hormone pathways and other signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A well-known steroid with a similar core structure but different functional groups.
Ergosterol: Another steroid with multiple double bonds, commonly found in fungi.
Stigmasterol: A plant sterol with structural similarities.
Uniqueness
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications and research.
Properties
CAS No. |
80382-25-8 |
|---|---|
Molecular Formula |
C27H34 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
(17R)-4,17-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H34/c1-18(2)8-6-10-20(4)27(5)17-16-25-24-13-12-21-19(3)9-7-11-22(21)23(24)14-15-26(25)27/h7,9,11-15,18,20H,6,8,10,16-17H2,1-5H3/t20-,27-/m1/s1 |
InChI Key |
KUPQKNLBQPAEEE-NFQMXDRXSA-N |
Isomeric SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3CC[C@]4(C)[C@H](C)CCCC(C)C |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3CCC4(C)C(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


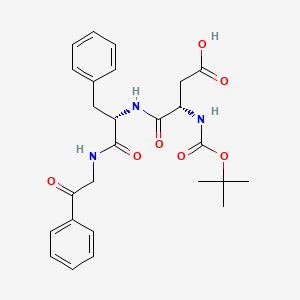
![Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-](/img/structure/B14428392.png)
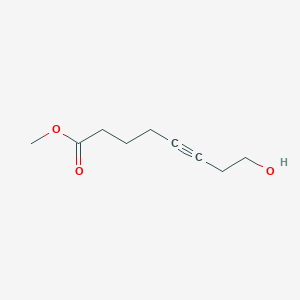
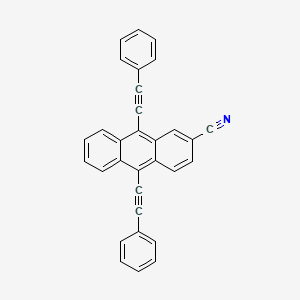
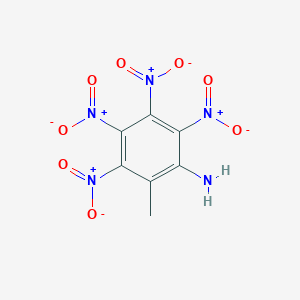
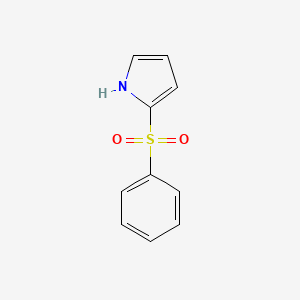
![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
